1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane
Description
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane (CAS: 93776-86-4) is an aliphatic diisocyanate characterized by a cyclohexane backbone with two isocyanate (-NCO) groups. The molecule features:
- A methyl group and an isocyanate group at position 1.
- An isocyanatomethyl (-CH₂-NCO) group at position 3.
Molecular Formula: C₁₀H₁₄N₂O₂ (molecular weight: 194.23 g/mol).
Applications: Primarily used in polyurethane synthesis for coatings, adhesives, and elastomers due to its cycloaliphatic structure, which enhances UV stability and chemical resistance.
Structure
3D Structure
Properties
CAS No. |
93776-86-4 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-3-9(5-10)6-11-7-13/h9H,2-6H2,1H3 |
InChI Key |
KHXVVWQPIQVNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)CN=C=O)N=C=O |
Origin of Product |
United States |
Preparation Methods
Starting Material: Isophorone Diamine
The precursor for 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane is typically isophorone diamine, which exists as a mixture of cis and trans isomers. This diamine is synthesized by reductive amination of isophorone nitrile, itself obtained by hydrocyanation of isophorone.
Phosgenation Reaction
- The isophorone diamine is reacted with phosgene (COCl2) under controlled temperature and pressure.
- This reaction converts the amine groups (-NH2) into isocyanate groups (-NCO), yielding the diisocyanate.
- The crude product contains a mixture of isomers and requires purification by distillation to achieve high purity (>99%).
Purification
- Distillation under reduced pressure is used to separate the desired diisocyanate from by-products.
- The purified this compound is obtained as a colorless liquid with low viscosity, suitable for polymer synthesis.
Non-Phosgene Synthesis
Urea-Alcohol Route
- A patented multi-step process involves reacting 3-aminomethyl-3,5,5-trimethylcyclohexylamine with urea and an alcohol in the presence of dialkyl carbonates or carbamic acid alkyl esters.
- This forms 3-alkoxycarbonylaminomethyl-3,5,5-trimethyl-1-alkoxycarbonylaminocyclohexane intermediates while simultaneously removing ammonia.
Thermal Cleavage
- The intermediate carbamate esters are evaporated at 200–300 °C under reduced pressure (0.1–200 mbar).
- The vapors are thermally cleaved in a reactor at temperatures above 300 °C (preferably 310–440 °C) to yield the diisocyanate and alcohol.
- The cleavage reactor is typically a tubular oven packed with inert packing material to enhance contact and heat transfer.
Fractional Condensation and Distillation
- The cleavage products are fractionally condensed in a two-step condenser system.
- The first condenser operates at ~95 °C to separate heavier by-products.
- Subsequent distillation yields the diisocyanate with purity exceeding 99%.
Catalytic and Reaction Conditions
- Catalysts such as bismuth, cobalt, cesium, zinc(II), or zirconium(IV) compounds can be used to enhance reaction rates and selectivity during urethanization or polyisocyanate formation.
- Reaction temperatures for urethanization typically range from 30 °C to 120 °C, with 50–100 °C preferred for optimal conversion.
- In the preparation of mixed silane-terminated polymers involving isocyanates, the reaction is often conducted under inert atmosphere (e.g., nitrogen) to prevent side reactions.
Reaction Scheme Summary
| Step | Reaction Type | Conditions | Notes |
|---|---|---|---|
| 1 | Hydrocyanation of isophorone | Catalytic hydrogen cyanide addition | Produces isophorone nitrile |
| 2 | Reductive amination | Ammonia, hydrogen, catalyst | Yields isophorone diamine (cis/trans) |
| 3 | Phosgenation | Phosgene, controlled temp/pressure | Converts diamine to diisocyanate |
| 4 | Purification | Distillation under reduced pressure | Achieves >99% purity |
| OR | Urea-alcohol reaction | Urea, alcohol, dialkyl carbonate | Forms carbamate intermediates |
| 5 | Thermal cleavage | 310–440 °C, reduced pressure | Cleaves intermediates to diisocyanate |
| 6 | Fractional condensation | Two-step condensation | Separates diisocyanate from by-products |
Research Findings and Industrial Relevance
- The non-phosgene route offers environmental and safety advantages by avoiding toxic phosgene gas.
- Thermal cleavage reactors designed as long tubular ovens with specific diameter-to-length ratios optimize product yield and purity.
- The diisocyanate produced exhibits two isocyanate groups with different reactivities (primary and secondary), enabling selective polymerization and low residual monomer content in polyurethane synthesis.
- Catalytic systems and reaction conditions have been optimized to produce flocculation-stable polyisocyanates with low chlorinated impurities, important for electronics and coating applications.
- The compound is a key intermediate in producing polyurethane foams, coatings, adhesives, and elastomers with enhanced mechanical and thermal properties.
Data Table: Physical and Chemical Properties
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The isocyanate groups can participate in substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines can react with the isocyanate groups under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Production of amines.
Substitution: Formation of ureas, carbamates, and other substituted products.
Scientific Research Applications
Use in Polyurethane Production
- Polyisocyanate Addition Products Polycyclic iminooxadiazinediones can be produced from 1,4-diisocyanates and used in polyisocyanate addition products .
- Coatings Coating compositions containing polycyclic iminooxadiazinediones can be used for coating various substrates like wood, plastics, leather, metal, paper, concrete, masonry, ceramics, and textiles .
- Polyurethane Plastics Polycyclic iminooxadiazinediones are used as intermediate products and components in the production of polyurethane plastics, which can be optionally foamed .
- Paints and Coatings They are also utilized in the production of paints and coatings .
Blocking Agents
- Reduced Reactivity Polycyclic iminooxadiazinediones can be used to reduce the reactivity of NCO groups in one-component applications, prolonging pot life in polyurethane powder coating systems and aqueous systems .
- Thermally Reversible Blocking These compounds can be used in thermally or chemically reversible blocking reactions, where compounds are split off during cross-linking to form polymeric synthetic material or coating films .
- Alternatives to Traditional Blocking Agents Using polycyclic iminooxadiazinediones can decrease or eliminate the need for traditional blocking agents, preventing the splitting into monomeric diisocyanates, even at elevated temperatures .
Synthesis of Polyisocyanates
- Catalytically Induced Reactions Polycyclic iminooxadiazinediones can be prepared by catalytically induced reactions of polyisocyanates, preferably diisocyanates, optionally combined with other mono- or polyisocyanates .
- Starting Components In these reactions, at least one of the starting components has two isocyanate groups arranged in the 1,4 positions to one another .
- Oligomerization Prevention These compounds prevent the oligomerization of 1,4-diisocyanates into isocyanurate groups .
Other Applications
- Pharmaceutical Products Polycyclic iminooxadiazinediones can be used for the production or formulation of active ingredients and pharmaceutical products .
- Photochromic Polyurethane Laminates Isocyanates are used in the production of photochromic polyurethane laminates .
- One-Component Systems Polyisocyanate compositions are used for the preparation of one-component systems .
Additional Properties and Considerations
- Solvents Solvents like toluene, xylene, cyclohexane, chlorobenzene, butyl acetate, ethyl acetate, ethylene glycol acetate, methoxypropyl acetate, acetone, petroleum spirits, and higher substituted aromatics can be used with these compounds .
- Additives Additives such as wetting agents, flow-control agents, antiskinning agents, antifoaming agents, flatting agents, substances for regulating viscosity, catalysts, pigments, dyes, UV absorbers, and thermal and oxidative stabilizers may also be used .
- Allergic Contact Dermatitis Isocyanates may cause allergic contact dermatitis in some applications .
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles. The isocyanate groups can react with hydroxyl, amino, and other nucleophilic groups to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthesis: The target compound is produced via phosgenation of 1-amino-3-(aminomethyl)-1-methylcyclohexane derivatives, optimized for continuous processes at 90–180°C.
- Market Trends : Growing demand in renewable polyurethanes, with Evonik launching bio-based isophorone derivatives as sustainable alternatives.
- Performance : Cycloaliphatic diisocyanates outperform aromatic counterparts (e.g., TDI, MDI) in UV resistance but require tailored catalysts for efficient curing.
Biological Activity
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane is a compound characterized by its unique isocyanate functional groups, which contribute to its reactivity and potential biological activity. This article explores the biological implications of this compound, focusing on its mechanisms of action, potential therapeutic applications, and safety profile.
- Molecular Formula : C10H14N2O
- Molecular Weight : 194.23 g/mol
- CAS Number : 93920-05-9
Mechanisms of Biological Activity
The biological activity of isocyanates, including this compound, generally involves their ability to react with nucleophilic sites in biological molecules. This reactivity can lead to modifications in proteins, nucleic acids, and lipids, potentially resulting in:
- Cytotoxicity : Isocyanates can induce cell death through mechanisms such as apoptosis or necrosis.
- Immunogenic Responses : They may provoke immune responses due to the formation of adducts with proteins.
- Antimicrobial Properties : Some studies indicate that isocyanates exhibit antimicrobial activity against various pathogens.
Biological Activity Data
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Safety Profile and Toxicology
Despite its potential therapeutic applications, isocyanates are known for their toxicity. Safety assessments indicate:
- Respiratory Irritation : Inhalation can lead to respiratory issues.
- Skin Sensitization : Contact with skin may cause allergic reactions.
Toxicological studies emphasize the need for careful handling and risk assessment when working with this compound.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of 1-isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the cyclohexane backbone and isocyanate group positions. Infrared (IR) spectroscopy can identify the N=C=O stretching vibrations (~2270 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) validates molecular weight. Cross-referencing with computational geometry optimizations (e.g., B3LYP/6-31G** level) can resolve ambiguities in stereochemistry .
Q. What synthetic routes are documented for preparing this compound, and what are their key challenges?
- Methodological Answer : Patents describe multi-step syntheses starting from isophorone derivatives, involving catalytic hydrogenation, bromination, and subsequent isocyanate formation via phosgenation . Key challenges include controlling exothermic reactions during phosgenation and minimizing dimerization of isocyanate groups. Use inert atmospheres and low temperatures (<10°C) to suppress side reactions. Purification via fractional distillation under reduced pressure is critical .
Q. How can researchers safely handle and store this compound given its reactivity?
- Methodological Answer : Store under dry nitrogen at 2–8°C to prevent hydrolysis. Use sealed glass containers to avoid moisture ingress. During handling, employ personal protective equipment (PPE) including nitrile gloves and full-face respirators. First-aid protocols for exposure include immediate flushing with water and medical consultation for respiratory irritation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the regioselectivity of reactions involving the isocyanate groups?
- Methodological Answer : Perform geometry optimizations at the B3LYP/6-31G** level to model electronic environments. Analyze frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the isocyanate group at position 3 may exhibit higher reactivity due to steric effects from the methylcyclohexane ring, as predicted by Mulliken charge distributions . Validate predictions with kinetic studies using stopped-flow IR spectroscopy.
Q. What experimental approaches resolve contradictions between theoretical predictions and observed reaction outcomes in crosslinking studies?
- Methodological Answer : When discrepancies arise (e.g., unexpected crosslinking efficiency), conduct variable-controlled experiments (temperature, catalyst loading) paired with molecular dynamics (MD) simulations. For instance, MD can model polymer chain mobility, while rheometry measures gelation times. Statistical analysis (ANOVA) identifies significant variables, and sensitivity analysis isolates conflicting parameters .
Q. What strategies mitigate thermal degradation during polyurethane formation with this compound?
- Methodological Answer : Employ thermogravimetric analysis (TGA) to identify decomposition thresholds. Stabilize the compound by adding antioxidants (e.g., hindered phenols) or using blocked isocyanate precursors. Monitor real-time degradation via in-situ FTIR to correlate temperature with isocyanate consumption rates. Compare results with accelerated aging studies (85°C/85% RH) .
Q. How can researchers design experiments to study the compound’s interaction with hydroxyl-containing substrates?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding enthalpies. Pair with quantum mechanical calculations (e.g., MP2/cc-pVTZ) to model hydrogen-bonding interactions. For heterogeneous systems, apply attenuated total reflectance (ATR)-IR to monitor interfacial reactions. Statistical design of experiments (DoE) optimizes substrate ratios and curing conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction kinetics for isocyanate hydrolysis?
- Methodological Answer : Replicate experiments under standardized conditions (pH, solvent polarity) and compare with ab initio calculations (e.g., CCSD(T)) for activation energies. Use deuterated solvents in kinetic isotope effect (KIE) studies to probe mechanistic pathways. Publish raw datasets and computational inputs to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
